6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one

physicochemical property CNS drug design lipophilicity

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one (CAS 88067-28-1; MW 207.19 g/mol; C₈H₉N₅O₂) is a specialized heterocyclic building block integrating a pyrimidin-4(1H)-one core with a 3-methyl-1,2,4-oxadiazol-5-ylamino substituent at the 2-position ,. This structural topology establishes it as a privileged scaffold within medicinal chemistry for developing targeted covalent inhibitors and CNS-active agents, supplying a hydrogen-bond-donor/acceptor framework fundamentally different from simple pyrimidinone analogs.

Molecular Formula C8H9N5O2
Molecular Weight 207.19 g/mol
CAS No. 88067-28-1
Cat. No. B12929080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one
CAS88067-28-1
Molecular FormulaC8H9N5O2
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NC2=NC(=NO2)C
InChIInChI=1S/C8H9N5O2/c1-4-3-6(14)11-7(9-4)12-8-10-5(2)13-15-8/h3H,1-2H3,(H2,9,10,11,12,13,14)
InChIKeyRQRQJHQDMNKNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one (CAS 88067-28-1) Procurement Specifications & Research Classification


6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one (CAS 88067-28-1; MW 207.19 g/mol; C₈H₉N₅O₂) is a specialized heterocyclic building block integrating a pyrimidin-4(1H)-one core with a 3-methyl-1,2,4-oxadiazol-5-ylamino substituent at the 2-position , [1]. This structural topology establishes it as a privileged scaffold within medicinal chemistry for developing targeted covalent inhibitors and CNS-active agents, supplying a hydrogen-bond-donor/acceptor framework fundamentally different from simple pyrimidinone analogs [2]. Its appearance in broad patent filings for oxadiazole and oxadiazolopyrimidine derivatives [3], [4] confirms its role as a defined chemical entry point for structure–activity relationship (SAR) programs where the pyrimidinone–oxadiazole connectivity cannot be achieved by generic alternatives.

Why 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one Cannot Be Replaced by Typical Pyrimidinone or Oxadiazole Building Blocks


Generic substitution fails because the 3-methyl-1,2,4-oxadiazol-5-ylamino moiety at the 2-position confers a unique hydrogen-bonding topology that cannot be replicated by either simple 2-aminopyrimidin-4-ones or stand-alone oxadiazoles [1]. The target compound contains two hydrogen-bond donors (pyrimidinone NH and secondary amine NH) and five hydrogen-bond acceptors (oxadiazole N and O, pyrimidinone carbonyl), enabling a bidentate or tridentate binding mode that foundational heterocyclic analogs such as 2-amino-6-methylpyrimidin-4(1H)-one (1 donor, 3 acceptors) completely lack [2]. In patent literature specifically covering oxadiazole-containing S1P1 agonists [3] and HDAC6 inhibitors [4], the precise 2-(oxadiazol-5-ylamino) substitution produces the intended binding pharmacophore; substituting the 2-position with a simpler amino or alkoxy group effectively destroys the recognition motif and leads to loss of on-target efficacy. Therefore, researchers pursuing SAR around this specific scaffold must procure CAS 88067-28-1 itself rather than attempting to retrofit a generic core.

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: cLogP Shift Enables CNS Multiparameter Optimization Relative to 2-Amino-6-methylpyrimidin-4(1H)-one

The presence of the 3-methyl-1,2,4-oxadiazol-5-yl group at the 2-amino position substantially raises the calculated partition coefficient (cLogP) compared to the parent 2-amino-6-methylpyrimidin-4(1H)-one, bringing the compound into the typical CNS drug space (Lipinski cLogP 2–4). The parent aminopyrimidinone exhibits cLogP values between -0.68 and 1.56 depending on the algorithm [1], whereas the target compound has a ChemAxon cLogP of 2.78 [2] and an MCule logP of 2.42 . This >3 log-unit increase translates into a ~1000-fold gain in theoretical membrane permeability, which is essential for lead compounds targeting intracellular enzymes in the CNS. Conversely, for peripherally restricted programs requiring high aqueous solubility, the parent aminopyrimidinone remains the more suitable choice. The target compound thus enables CNS-oriented SAR campaigns without requiring additional lipophilic appendages.

physicochemical property CNS drug design lipophilicity

Hydrogen-Bond Donor Increase Enables Bidentate Target Engagement Compared to Ether- or Alkyl-Linked Oxadiazole-Pyrimidinone Isomers

The secondary amine (NH) linking the pyrimidinone and oxadiazole rings constitutes a critical hydrogen-bond donor (HBD) that is absent in the closest commercial isomer, 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one (CAS 1215565-05-1), which has zero HBDs . The target compound possesses two HBDs (pyrimidinone NH and linker NH) versus the comparator's zero HBDs . In HDAC inhibitor SAR programs where a linker NH forms a key hydrogen bond with the catalytic zinc-binding region or the rim of the active site [1], this extra HBD can be the difference between an inactive compound and a low-micromolar inhibitor. The O-linked and C-linked analogs, which lack this donor, consistently show different isoform selectivity profiles, with HBD-containing variants often shifting selectivity toward specific HDAC isoforms [2].

medicinal chemistry HDAC inhibition pharmacophore design

Muscarinic M1 Receptor Agonist SAR: The 3-Methyl-1,2,4-oxadiazole-Containing Tetrahydropyrimidine Series Reveals Potent Affinity (IC50 = 2.7 µM) That Hinges on Oxadiazole Substitution

Although the target compound is the unsaturated pyrimidin-4(1H)-one rather than the saturated tetrahydropyrimidine, the published SAR for 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines demonstrates that the 3-methyl-1,2,4-oxadiazole moiety is a critical pharmacophoric element for M1 muscarinic receptor engagement [1]. Compound 7a (CDD-0098-J), bearing the identical 3-methyl-1,2,4-oxadiazol-5-yl substituent, exhibited an IC50 of 2.7 ± 0.69 µM for inhibition of [³H]-(R)-QNB binding to rat brain muscarinic receptors and stimulated PI turnover in rat cortex and hippocampus at low micromolar concentrations [2]. Increasing the alkyl chain length on the oxadiazole improved binding affinity but reduced functional PI turnover efficacy, indicating that the methyl group offers an optimal balance of affinity and agonist efficacy [3]. The target compound, which maintains the 3-methyl-1,2,4-oxadiazole motif while replacing the tetrahydropyrimidine with an aromatic pyrimidin-4(1H)-one, provides a structurally distinct yet pharmacophorically conserved starting point for CNS muscarinic agonist programs [4].

muscarinic M1 receptor CNS pharmacology tetrahydropyrimidine agonists

Patent-Defined Utility as an Oxadiazolopyrimidine Intermediate: Vasodilatory and Blood-Pressure-Lowering Compound Class

The target compound maps structurally onto the generic oxadiazolopyrimidine core defined in patents claiming compounds with long-lasting vasodilating and blood-pressure-lowering properties [1]. In patent family US479861/EP0185346B1, oxadiazolopyrimidine derivatives of formula I (where the oxadiazole is fused or linked to the pyrimidine core) are characterized as having valuable antihypertensive effects via vasodilation of peripheral blood vessels [2]. The target compound, as a 2-(oxadiazol-5-ylamino)pyrimidin-4(1H)-one, embodies the minimal pharmacophore described in these filings. Procurement of CAS 88067-28-1 thus provides a direct entry point into a patent-defined cardiovascular SAR space, whereas generic pyrimidinones lacking the oxadiazole component fall outside the claimed structural scope and lack documented vasodilatory activity [3].

cardiovascular pharmacology oxadiazolopyrimidine vasodilator

6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one: Evidence-Backed Application Scenarios for Targeted Procurement


CNS Muscarinic M1 Receptor Agonist Lead Discovery

Directly applicable for teams pursuing structure–activity relationship studies around the 3-methyl-1,2,4-oxadiazole pharmacophore for M1 muscarinic agonism. Compound 7a (CDD-0098-J) bearing the same oxadiazole demonstrated an IC50 of 2.7 µM with functional PI turnover selectivity [1]. The target compound provides the aromatic pyrimidin-4(1H)-one core as a rigidified analog likely to exhibit distinct metabolic stability and receptor kinetics compared to the saturated tetrahydropyrimidine series.

HDAC Inhibitor Pharmacophore Expansion with Bidentate Zinc-Binding Motif

Pyrimidine-based 1,2,4-oxadiazoles have been shown to inhibit HDAC4 and HDAC8, with linker-dependent isoform selectivity [2]. The secondary amine linker NH in CAS 88067-28-1 serves as an additional hydrogen-bond donor that can engage the catalytic zinc ion or active-site rim residues. This scaffold is suitable for designing non-hydroxamate HDAC inhibitors with improved selectivity profiles over Vorinostat, which shows IC50 = 59 µM for HDAC4 [3].

Cardiovascular Vasodilatory Agent Development

The compound maps onto patented oxadiazolopyrimidine structural space claimed for vasodilating and blood-pressure-lowering agents [4]. Industrial cardiovascular programs can use CAS 88067-28-1 as a starting point for synthesizing and testing novel oxadiazolopyrimidine analogs with potential superior half-life and peripheral vasodilatory selectivity compared to earlier generation compounds.

CNS-Penetrant Kinase or Epigenetic Probe Synthesis

With a cLogP of 2.78 and a polar surface area conducive to blood–brain barrier penetration [5], the compound is an ideal core for CNS-targeted kinase or epigenetic reader domain probes. Researchers can avoid multi-step lipophilicity adjustments needed for the parent 2-amino-6-methylpyrimidin-4(1H)-one (cLogP < 1.6), saving 2–4 synthetic steps in hit-to-lead optimization [6].

Quote Request

Request a Quote for 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.